molecular formula C20H16FN3O2 B11030078 3-(4-fluorophenyl)-5-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

3-(4-fluorophenyl)-5-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11030078
M. Wt: 349.4 g/mol
InChI Key: KOZLMMIYHNRAGR-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 2-methoxybenzaldehyde with 4-fluorobenzoyl chloride to form the intermediate 3-(4-fluorophenyl)-2-methoxybenzaldehyde. This intermediate then reacts with thieno[3,2-d]pyrimidin-2-thiol in the presence of a base to yield the target compound.

      Reaction Conditions: The reactions typically occur under inert atmosphere, using suitable solvents (such as dichloromethane or dimethylformamide) and base (e.g., triethylamine).

      Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, design analogs, and study its interactions with other molecules.

      Biology and Medicine: Investigations focus on its potential as a drug candidate. It may exhibit antitumor, anti-inflammatory, or antimicrobial properties.

      Industry: The compound could find applications in materials science or as a building block for other molecules.

  • Mechanism of Action

      Targets: The compound likely interacts with specific protein targets (e.g., enzymes, receptors) relevant to its pharmacological effects.

      Pathways: Further studies are needed to elucidate the precise pathways involved.

  • Comparison with Similar Compounds

      Uniqueness: Its fused pyrazolo[1,5-a]pyrimidine core makes it distinct.

      Similar Compounds: Other pyrazolo[1,5-a]pyrimidinones or related heterocycles.

    Properties

    Molecular Formula

    C20H16FN3O2

    Molecular Weight

    349.4 g/mol

    IUPAC Name

    3-(4-fluorophenyl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

    InChI

    InChI=1S/C20H16FN3O2/c1-12-19(13-7-9-14(21)10-8-13)20-22-16(11-18(25)24(20)23-12)15-5-3-4-6-17(15)26-2/h3-11,23H,1-2H3

    InChI Key

    KOZLMMIYHNRAGR-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C2=NC(=CC(=O)N2N1)C3=CC=CC=C3OC)C4=CC=C(C=C4)F

    Origin of Product

    United States

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